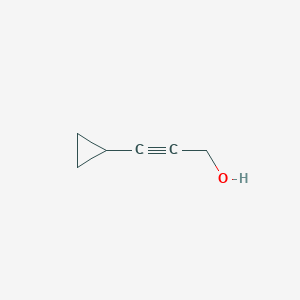

3-Cyclopropylprop-2-yn-1-ol

Description

The exact mass of the compound 3-Cyclopropylprop-2-yn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyclopropylprop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropylprop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRKXFDMDCCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383157 | |

| Record name | 3-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101974-69-0 | |

| Record name | 3-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylprop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropylprop-2-yn-1-ol (CAS: 101974-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylprop-2-yn-1-ol is a unique chemical entity characterized by the presence of a strained cyclopropyl ring directly attached to a propargyl alcohol moiety. This combination of a rigid, three-membered ring and a linear alkyne with a terminal hydroxyl group makes it a valuable building block in organic synthesis. Its structural features are of significant interest in medicinal chemistry, offering the potential for enhanced metabolic stability and novel interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently unexplored, biological significance based on the known activities of its core structural motifs.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-Cyclopropylprop-2-yn-1-ol

| Property | Value | Source |

| CAS Number | 101974-69-0 | PubChem[2] |

| Molecular Formula | C₆H₈O | PubChem[2] |

| Molecular Weight | 96.13 g/mol | PubChem[2] |

| Boiling Point | 78-79 °C (at 10 Torr) | LookChem[3] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | LookChem[3] |

| pKa (Predicted) | 12.91 ± 0.10 | LookChem[3] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Synthesis and Experimental Protocols

3-Cyclopropylprop-2-yn-1-ol is a valuable synthetic intermediate for the creation of more complex molecules in the pharmaceutical and agrochemical industries.[3] Although a specific, detailed experimental protocol for the synthesis of 3-Cyclopropylprop-2-yn-1-ol is not widely published, a general and adaptable method involves the addition of a cyclopropylacetylene nucleophile to formaldehyde or a protected equivalent. The following protocol is adapted from the synthesis of a structurally related compound and can be optimized for the target molecule.

General Synthetic Approach: Alkynylation of Formaldehyde

The synthesis can be envisioned through the reaction of a cyclopropylacetylide anion with formaldehyde. The cyclopropylacetylene starting material can be generated in situ or prepared separately.

Caption: Synthetic workflow for 3-Cyclopropylprop-2-yn-1-ol.

Detailed Experimental Protocol (Adapted)

Materials:

-

Cyclopropylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

Formation of the Acetylide: Cyclopropylacetylene is dissolved in the cold THF. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium cyclopropylacetylide.

-

Reaction with Formaldehyde: Dry paraformaldehyde is added portion-wise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then slowly warmed to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 3-Cyclopropylprop-2-yn-1-ol.

Potential Biological Activity and Significance in Drug Discovery

While no specific biological activities have been reported for 3-Cyclopropylprop-2-yn-1-ol, its constituent structural motifs—the cyclopropyl group and the propargyl alcohol—are well-established pharmacophores in medicinal chemistry.

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a bioisostere for various functional groups and is known to impart favorable properties to drug candidates.[4] Its rigid structure can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] The incorporation of cyclopropane rings has been a successful strategy in the development of drugs with diverse therapeutic applications, including antiviral and anticancer agents.[4]

The Significance of the Propargyl Alcohol Functionality

Propargyl alcohols and the broader class of alkynes are important building blocks in the synthesis of pharmaceuticals. The terminal alkyne can participate in various chemical transformations, including "click chemistry" reactions, which are widely used in drug discovery and chemical biology. Some homopropargyl alcohols have demonstrated antibacterial activity.[5] The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with biological targets.

Postulated Areas of Investigation

Given the properties of its structural components, 3-Cyclopropylprop-2-yn-1-ol could be investigated for a range of biological activities.

References

- 1. 101974-69-0|3-Cyclopropylprop-2-yn-1-ol|BLD Pharm [bldpharm.com]

- 2. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 101974-69-0,3-cyclopropylprop-2-yn-1-ol | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

physical and chemical properties of 3-Cyclopropylprop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-Cyclopropylprop-2-yn-1-ol. This molecule, incorporating both a rigid cyclopropyl group and a reactive propargyl alcohol moiety, represents a promising scaffold for the development of novel therapeutics and functional materials. This document summarizes its known physicochemical characteristics, outlines a detailed experimental protocol for its synthesis, and explores its potential applications in medicinal chemistry. The information is presented to support further research and development efforts involving this versatile compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 3-Cyclopropylprop-2-yn-1-ol. While some experimental data is available, many properties are currently based on computational models.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem[1] |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| Boiling Point | 78-79 °C at 10 Torr | ChemicalBook[2] |

| Melting Point | Not available | |

| Density | Predicted: 1.06±0.1 g/cm³ | |

| Solubility | Not available | |

| Appearance | Not specified |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 96.057514874 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Chemical Properties and Reactivity

3-Cyclopropylprop-2-yn-1-ol is characterized by the presence of a terminal alkyne and a primary alcohol, both of which are versatile functional groups for organic synthesis. The cyclopropyl group introduces conformational rigidity and metabolic stability, making it an attractive feature in drug design.[3][4]

The propargyl alcohol moiety can undergo a variety of chemical transformations, including:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

-

Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters.

-

Substitution Reactions: The hydroxyl group can be substituted to introduce other functionalities.

-

Addition Reactions to the Alkyne: The carbon-carbon triple bond can participate in various addition reactions.

-

Coupling Reactions: The terminal alkyne allows for participation in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.[5]

The cyclopropyl group is generally stable but can influence the reactivity of the adjacent alkyne. Its strained ring structure and unique electronic properties can be leveraged in synthetic strategies.

Experimental Protocols

Synthesis of 3-Cyclopropylprop-2-yn-1-ol

This synthesis involves the addition of an acetylide to cyclopropanecarboxaldehyde.

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethynylmagnesium bromide or a similar acetylide source

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane or other suitable solvent for extraction

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of ethynylmagnesium bromide in THF under an inert atmosphere.

-

Addition of Aldehyde: The flask is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde in anhydrous THF is added dropwise to the stirred solution of the Grignard reagent.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted multiple times with dichloromethane or another suitable organic solvent.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 3-Cyclopropylprop-2-yn-1-ol.

Diagram 1: Synthetic Workflow for 3-Cyclopropylprop-2-yn-1-ol

Caption: A generalized workflow for the synthesis of 3-Cyclopropylprop-2-yn-1-ol.

Potential Biological Significance and Applications in Drug Discovery

While no specific biological activities for 3-Cyclopropylprop-2-yn-1-ol have been reported in the available literature, its structural motifs are of significant interest in medicinal chemistry.

-

The Cyclopropyl Group: This small, rigid ring is increasingly incorporated into drug candidates. Its presence can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[4] The conformational constraint imposed by the cyclopropyl ring can also improve binding affinity to biological targets and enhance potency.[3][6]

-

The Propargyl Alcohol Group: The alkyne functionality is a versatile component in drug design. It can act as a rigid linker to orient other pharmacophoric elements, and its linear geometry can be exploited for specific binding interactions. Terminal alkynes can also serve as reactive handles for covalent modification of target proteins or for use in "click chemistry" for bioconjugation.[5]

Given these properties, 3-Cyclopropylprop-2-yn-1-ol can be considered a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Diagram 2: Potential Roles in Drug Discovery

Caption: The potential contributions of the structural components of 3-Cyclopropylprop-2-yn-1-ol to drug discovery.

Safety and Handling

Based on GHS classifications for this compound, 3-Cyclopropylprop-2-yn-1-ol is considered a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Cyclopropylprop-2-yn-1-ol is a chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. While comprehensive experimental data on its physical and biological properties are currently limited, its constituent functional groups suggest it is a valuable building block for the creation of novel molecules with desirable pharmacological profiles. The synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling further investigation into its chemical reactivity and biological activity. This document serves as a foundational resource for researchers interested in exploring the potential of this promising compound.

References

- 1. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-cyclopropylprop-2-yn-1-ol | 101974-69-0 [chemicalbook.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyclopropylprop-2-yn-1-ol molecular weight and formula

An In-Depth Technical Guide on 3-Cyclopropylprop-2-yn-1-ol: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise technical overview of 3-Cyclopropylprop-2-yn-1-ol, focusing on its molecular formula and weight.

The essential molecular details of 3-Cyclopropylprop-2-yn-1-ol are presented below. This information is critical for a variety of applications, including stoichiometric calculations in chemical reactions, determination of molar concentration for biological assays, and interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₆H₈O[1] |

| Molecular Weight | 96.13 g/mol [1] |

The molecular formula, C₆H₈O, indicates that each molecule of 3-Cyclopropylprop-2-yn-1-ol is composed of six carbon atoms, eight hydrogen atoms, and one oxygen atom.[1] The molecular weight of 96.13 g/mol is derived from the sum of the atomic weights of these constituent atoms.[1]

As this technical guide focuses solely on the molecular weight and formula of 3-Cyclopropylprop-2-yn-1-ol, detailed experimental protocols and signaling pathway diagrams are not applicable to the scope of this document.

References

A Technical Guide to C6H8O Alcohols Featuring a Cyclopropyl Moiety

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of representative structural isomers of the molecular formula C6H8O that contain a cyclopropyl group and an alcohol functional group. The presence of the strained cyclopropyl ring imparts unique chemical and physical properties, making these compounds valuable building blocks in organic synthesis and medicinal chemistry. This document details the IUPAC nomenclature of key isomers, presents detailed experimental protocols for their synthesis, summarizes physicochemical data, and explores their reactivity and applications, particularly in drug development.

Structural Isomers and IUPAC Nomenclature

The molecular formula C6H8O corresponds to a degree of unsaturation of three. The mandatory cyclopropyl group accounts for one degree of unsaturation. The remaining two must be satisfied by additional rings, double bonds, or a triple bond. This leads to significant structural diversity. Key isomeric classes include acetylenic alcohols and bicyclic alcohols.

1.1. Acetylenic Cyclopropyl Alcohols These isomers contain a triple bond. The relative positions of the cyclopropyl, hydroxyl, and alkyne groups define the specific compound.

-

1-Cyclopropylprop-2-yn-1-ol: A secondary alcohol where the hydroxyl group is on the carbon adjacent to both the cyclopropyl ring and the alkyne. This carbon is a chiral center.[1]

-

3-Cyclopropylprop-2-yn-1-ol: A primary alcohol where the cyclopropyl group is attached to the terminal carbon of the alkyne, separated from the hydroxyl group by the triple bond.[2]

1.2. Bicyclic Alcohols In this class, the cyclopropyl ring is fused with another ring system. A prominent example is the bicyclo[3.1.0]hexane framework, which contains a cyclopropane ring fused to a cyclopentane ring. An additional double bond is required to satisfy the molecular formula.

-

Bicyclo[3.1.0]hex-3-en-2-ol: This structure is a conformationally restricted secondary alcohol. The numbering of the fused ring system dictates the positions of the double bond and the hydroxyl group, leading to various constitutional isomers and stereoisomers.[3]

Experimental Protocols: Synthesis

The synthesis of these compounds leverages established organic chemistry reactions to construct the target architecture with high efficiency and, where applicable, stereocontrol.

2.1. Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

The enantioselective synthesis of chiral propargyl alcohols like 1-cyclopropylprop-2-yn-1-ol is a key transformation. A common and effective method is the asymmetric addition of a terminal alkyne to an aldehyde, such as the Carreira reaction.[4]

Protocol: Asymmetric Alkynylation via Carreira Reaction [4] This protocol is based on the in-situ generation of a chiral catalyst from zinc trifluoromethanesulfonate (Zn(OTf)₂) and (+)-N-methylephedrine for the addition of an ethynyl equivalent to cyclopropanecarboxaldehyde.

-

Catalyst Preparation: To a dry, nitrogen-purged reactor, add (+)-N-methylephedrine (0.15 mol) and anhydrous toluene (500 mL). Stir the mixture and add zinc trifluoromethanesulfonate (0.1 mol) in one portion.

-

Reaction Mixture: To the stirring catalyst solution, add cyclopropanecarboxaldehyde (1.0 mol).

-

Alkyne Addition: Slowly add a solution of ethynylmagnesium bromide (1.1 mol in THF) to the reaction mixture, maintaining the temperature below 25°C.

-

Quenching: After the reaction is complete (monitored by TLC or GC), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1R)-1-Cyclopropylprop-2-yn-1-ol as a colorless to pale yellow oil.[4]

2.2. Synthesis of Bicyclo[3.1.0]hex-3-en-2-ol

The synthesis of the bicyclo[3.1.0]hexane core can be achieved through various strategies, including ring-closing metathesis (RCM) or intramolecular cyclopropanation.

Protocol: Synthesis via Ring-Closing Metathesis [3] This protocol involves the construction of a diene precursor followed by an RCM reaction to form the fused bicyclic system.

-

Precursor Synthesis: Synthesize a suitable diene precursor, such as (1R,2S)-1-allyl-2-vinylcyclopropane-1-methanol, from commercially available starting materials.

-

RCM Reaction: Dissolve the diene (1.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. Add a second-generation Grubbs catalyst (e.g., 5 mol%).

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the target bicyclo[3.1.0]hex-3-en-2-ol.[3]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for these isomers are crucial for their identification and application. The following table summarizes known and predicted properties.

| Property | 1-Cyclopropylprop-2-yn-1-ol | 3-Cyclopropylprop-2-yn-1-ol |

| Molecular Formula | C₆H₈O | C₆H₈O |

| Molecular Weight | 96.13 g/mol [1] | 96.13 g/mol [2] |

| Boiling Point | 78-79 °C @ 10 Torr[1] | Not available |

| Predicted pKa | 12.91 ± 0.10[1] | Not available |

| Predicted logP | 0.39[1] | 0.7[2] |

| Hydrogen Bond Donor | 1[1] | 1 |

| CAS Number (Racemic) | 1656-85-5[1] | 101974-69-0[2] |

Spectroscopic Features:

-

¹H NMR: The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region (approx. 0.4-1.2 ppm). The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.[5]

-

¹³C NMR: The carbons of the cyclopropyl ring appear at high field. Acetylenic carbons show characteristic shifts in the 70-90 ppm range.

-

IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ indicates the ≡C-H stretch of a terminal alkyne. A strong, broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

Role in Drug Development and Medicinal Chemistry

The cyclopropyl group is an increasingly important motif in modern drug design.[6][7] Its incorporation into molecules can significantly impact their pharmacological properties.

Key Contributions of the Cyclopropyl Group: [6][8]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] This can increase a drug's half-life.

-

Conformational Rigidity: The rigid structure of the ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a biological target.[8][10]

-

Potency Enhancement: By providing an optimal three-dimensional orientation for interacting with a target receptor or enzyme, the cyclopropyl group can improve a compound's potency.[6]

-

Reduced Off-Target Effects: Increased selectivity resulting from conformational constraint can help minimize interactions with unintended biological targets, thereby reducing side effects.[6][8]

The C6H8O alcohol scaffolds, particularly the chiral propargyl alcohol 1-cyclopropylprop-2-yn-1-ol, serve as versatile building blocks. The terminal alkyne provides a handle for further molecular elaboration via powerful reactions like click chemistry or Sonogashira coupling, which are widely used in drug discovery.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. researchgate.net [researchgate.net]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. nbinno.com [nbinno.com]

3-Cyclopropylprop-2-yn-1-ol: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and hazard information for 3-Cyclopropylprop-2-yn-1-ol (CAS No. 101974-69-0), a key building block in organic synthesis. Due to its flammable and irritant properties, coupled with the inherent reactivity of the terminal alkyne group, a thorough understanding and implementation of safety protocols are critical for all personnel handling this compound. This document summarizes known hazards, provides guidance on safe handling and storage, and outlines standard experimental methodologies for hazard assessment.

Chemical and Physical Properties

While comprehensive experimental data for 3-Cyclopropylprop-2-yn-1-ol is not publicly available for all properties, the following table summarizes known and predicted data.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem[1] |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| IUPAC Name | 3-cyclopropylprop-2-yn-1-ol | PubChem[1] |

| CAS Number | 101974-69-0 | PubChem[1] |

| Boiling Point | 78-79 °C at 10 Torr | ChemicalBook[2] |

| Density | 1.06±0.1 g/cm³ (Predicted) | LookChem |

| Flash Point | Data not available. For reference, the flash point of the structurally similar 3-Butyn-1-ol is 36 °C (96.8 °F). |

Hazard Identification and Classification

3-Cyclopropylprop-2-yn-1-ol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table details its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |

Source: PubChem[1]

Experimental Protocols for Hazard Assessment

Skin Irritation Testing

The potential for skin irritation is typically assessed using the following methods:

-

In Vitro Method (OECD Guideline 439): This is the preferred initial test to minimize animal testing.[3][4][5][6][7]

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics human skin.[3][6][7] Chemical-induced irritation leads to cell damage, which is measured by a reduction in cell viability.

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is washed off.[6]

-

The tissue is incubated for a post-exposure period (typically 42 to 48 hours).

-

Cell viability is determined by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by metabolically active cells into a colored formazan salt.[6]

-

The amount of formazan produced is measured spectrophotometrically, and the tissue viability is calculated relative to negative controls. A viability reduction below 50% classifies the substance as an irritant (UN GHS Category 2).[6]

-

-

-

In Vivo Method (OECD Guideline 404): This acute dermal irritation/corrosion study is performed if in vitro data is not sufficient for classification.[8][9][10][11][12]

-

Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) to assess the extent of reversible inflammatory changes.

-

Methodology:

-

A small area of the animal's fur is clipped.

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin.[9]

-

The patch is covered with a gauze dressing for a 4-hour exposure period.[9][10]

-

After exposure, the residual substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded. Observations continue for up to 14 days to assess the reversibility of the effects.[9]

-

-

Eye Irritation Testing

-

In Vivo Method (OECD Guideline 405): This is the standard method for assessing acute eye irritation/corrosion.[13][14][15][16][17]

-

Principle: The test substance is instilled into the eye of an experimental animal (albino rabbit) to determine its potential to cause damage to the conjunctiva, cornea, and iris.

-

Methodology:

-

A single animal is used for the initial test.[13]

-

The test substance (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[14]

-

The eyes are examined and lesions are scored at 1, 24, 48, and 72 hours after application.[16]

-

Observations may continue for up to 21 days to evaluate the reversibility of any effects.[14][16]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[13][14]

-

-

Safe Handling and Storage

Given its flammability, irritant nature, and the reactivity of the terminal alkyne, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If the ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Engineering Controls

-

Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

-

Use explosion-proof electrical equipment and ensure proper grounding to prevent static discharge.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from oxidizing agents, strong acids, and heavy metal salts.

-

As with other terminal alkynes, avoid contact with copper, silver, mercury, and their salts, as this can lead to the formation of shock-sensitive and potentially explosive metal acetylides.[18][19]

Spills and Disposal

-

In case of a small spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

For large spills, evacuate the area and contact emergency services.

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for handling and assessing the hazards of 3-Cyclopropylprop-2-yn-1-ol.

Caption: General workflow for safely handling 3-Cyclopropylprop-2-yn-1-ol.

Caption: Tiered testing strategy for irritation hazard assessment.

References

- 1. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-cyclopropylprop-2-yn-1-ol | 101974-69-0 [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. iivs.org [iivs.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 18. nj.gov [nj.gov]

- 19. scribd.com [scribd.com]

Solubility Profile of 3-Cyclopropylprop-2-yn-1-ol: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyclopropylprop-2-yn-1-ol, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected behavior in various organic solvents and detailing the experimental protocols for precise solubility determination.

Executive Summary

Predicted Solubility of 3-Cyclopropylprop-2-yn-1-ol

The presence of a polar hydroxyl group suggests that 3-Cyclopropylprop-2-yn-1-ol will be soluble in a range of polar organic solvents through hydrogen bonding interactions. The non-polar cyclopropyl and propynyl moieties will contribute to its solubility in less polar and non-polar organic solvents. Based on the known solubility of analogous compounds such as propargyl alcohol and cyclopropylmethanol, the expected solubility of 3-Cyclopropylprop-2-yn-1-ol in common organic solvents is summarized in the table below.[1][2][3][4][5][6] Alkynes are generally soluble in organic solvents and have limited solubility in polar solvents.[7][8][9][10][11]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Highly Soluble / Miscible | The hydroxyl group of 3-Cyclopropylprop-2-yn-1-ol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the alcohol and alkyne functionalities. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute. |

| Halogenated | Dichloromethane, Chloroform | Soluble | The overall polarity of 3-Cyclopropylprop-2-yn-1-ol is compatible with these moderately polar solvents. |

| Aromatic | Toluene, Benzene | Moderately Soluble | The non-polar cyclopropyl and alkyne groups will interact favorably with the aromatic ring via van der Waals forces. |

| Non-Polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The dominant polar hydroxyl group will limit solubility in highly non-polar, aliphatic solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols are recommended.

Equilibrium Solubility Determination: The Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of 3-Cyclopropylprop-2-yn-1-ol is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn.

-

Quantification: The concentration of 3-Cyclopropylprop-2-yn-1-ol in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. The solubility is then expressed in units such as g/L, mg/mL, or mol/L.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method provides a measure of the apparent or kinetic solubility, which is the concentration at which a compound precipitates from a solution prepared by diluting a stock solution.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of 3-Cyclopropylprop-2-yn-1-ol is prepared in a highly solubilizing solvent (e.g., DMSO).

-

Serial Dilution: The stock solution is serially diluted with the target organic solvent in a multi-well plate.

-

Precipitation Induction: The dilutions are incubated for a short period (e.g., 1-2 hours) to allow for precipitation of the compound.

-

Turbidity Measurement: The turbidity (cloudiness) of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.

-

Solubility Determination: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background level.

Conclusion

3-Cyclopropylprop-2-yn-1-ol is anticipated to exhibit broad solubility across a range of polar and moderately non-polar organic solvents, making it a highly adaptable reagent for synthetic chemistry. For applications requiring precise knowledge of its solubility limits, the experimental protocols detailed in this guide provide robust frameworks for obtaining accurate and reproducible data. The choice between equilibrium and kinetic solubility measurements will depend on the specific requirements of the research or development context.

References

- 1. rawsource.com [rawsource.com]

- 2. rawsource.com [rawsource.com]

- 3. solechem.eu [solechem.eu]

- 4. nbinno.com [nbinno.com]

- 5. Cyclopropylmethanol|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

- 9. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 10. fctemis.org [fctemis.org]

- 11. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Boiling Point of 3-Cyclopropylprop-2-yn-1-ol at Reduced Pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the boiling point of 3-Cyclopropylprop-2-yn-1-ol under reduced pressure. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive overview of estimation methods, detailed experimental protocols for its determination, and comparative data from structurally similar molecules.

Quantitative Data Summary

| Compound | Structure | Boiling Point (°C) | Pressure (mmHg) |

| 1-Cyclopropylcyclopropanol | 65-68 | 32 | |

| 3-Cyclohexylprop-2-yn-1-ol | 244.8 | 760 | |

| Ethynyltrimethylcyclohexanol | 91-93 | 15 | |

| 3-Ethoxy-2-cyclohexenone | 66-68.5 | 0.4 | |

| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 43-45 | 12 |

This table presents boiling points of compounds structurally similar to 3-Cyclopropylprop-2-yn-1-ol to provide a comparative context.

Estimation of Boiling Point at Reduced Pressure

In the absence of experimental data, the boiling point of a substance at a reduced pressure can be estimated if its boiling point at atmospheric pressure is known. This is typically achieved using a pressure-temperature nomograph, which is based on the Clausius-Clapeyron equation.

Logical Workflow for Boiling Point Estimation:

The following diagram illustrates the logical workflow for estimating the boiling point of a compound at a specific reduced pressure using a known boiling point at a different pressure.

Caption: Logical workflow for estimating boiling point at reduced pressure.

Experimental Protocol: Determination of Boiling Point at Reduced Pressure

The following is a detailed methodology for the experimental determination of the boiling point of a liquid, such as 3-Cyclopropylprop-2-yn-1-ol, under reduced pressure. This procedure is commonly known as vacuum distillation.

Objective: To determine the temperature at which a liquid boils at a specific sub-atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer with a ground glass joint

-

Capillary tube (for boiling chips or ebullition)

-

Condenser (e.g., Liebig condenser)

-

Receiving flask

-

Vacuum adapter

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Stir bar or boiling chips

-

Laboratory clamps and stand

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum distillation apparatus as depicted in the diagram below. Ensure all glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.

-

Place the liquid sample (3-Cyclopropylprop-2-yn-1-ol) and a stir bar or boiling chips into the round-bottom flask.

-

Insert the thermometer into the Claisen adapter, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

-

Connect the condenser to a cold water source.

-

Connect the vacuum adapter to the vacuum pump via a trap and to the manometer.

-

-

Evacuation:

-

Turn on the cooling water to the condenser.

-

Begin to evacuate the system using the vacuum pump.

-

Monitor the pressure using the manometer until the desired, stable pressure is reached.

-

-

Heating and Distillation:

-

Begin gently heating the sample in the round-bottom flask using the heating mantle.

-

Observe the sample for the onset of boiling. A steady stream of bubbles should be visible.

-

Watch for the condensation of vapor on the thermometer bulb. The temperature will rise and then stabilize.

-

-

Data Recording:

-

Record the temperature at which the vapor is continuously condensing on the thermometer bulb and dripping into the condenser. This stable temperature is the boiling point at the recorded pressure.

-

Record the pressure from the manometer.

-

-

Shutdown:

-

Once the boiling point is determined, turn off the heating mantle and allow the apparatus to cool.

-

Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum pump.

-

Turn off the cooling water.

-

Experimental Setup Diagram:

A Comprehensive Technical Guide on the Stability and Storage of 3-Cyclopropylprop-2-yn-1-ol

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical compounds is paramount to ensuring experimental reproducibility, product efficacy, and safety. This guide provides an in-depth overview of the stability and recommended storage conditions for 3-Cyclopropylprop-2-yn-1-ol (CAS No: 101974-69-0), a valuable building block in organic synthesis.

Chemical Properties and Inherent Stability

3-Cyclopropylprop-2-yn-1-ol is a molecule featuring a terminal alkyne, a primary alcohol, and a cyclopropyl group. Its stability is influenced by these functional groups. The triple bond in the alkyne can be susceptible to oxidation and polymerization, particularly in the presence of heat, light, or certain metal catalysts. The primary alcohol is relatively stable but can undergo oxidation. The cyclopropyl ring is generally stable but can be reactive under certain acidic conditions or in the presence of specific catalysts.

Key Hazard Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Cyclopropylprop-2-yn-1-ol is classified as a flammable liquid and vapor[1]. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation[1].

Recommended Storage Conditions

To maintain the integrity and purity of 3-Cyclopropylprop-2-yn-1-ol, adherence to proper storage conditions is critical. The following table summarizes the recommended practices based on available safety data for this compound and structurally related molecules.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2 - 8 °C (Refrigerated) | To minimize potential degradation and polymerization.[2] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is air-sensitive; an inert atmosphere prevents oxidation. |

| Container | Tightly closed container | To prevent exposure to air and moisture.[3] |

| Light Exposure | Store in a dark place or in an amber vial | To prevent light-induced degradation or polymerization. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid vigorous reactions and decomposition.[4][5] |

Hypothetical Experimental Protocol for Stability Assessment

To quantitatively assess the stability of 3-Cyclopropylprop-2-yn-1-ol, a comprehensive study would involve subjecting the compound to various stress conditions and monitoring its purity over time. The following is a generalized experimental protocol.

Objective: To determine the degradation profile of 3-Cyclopropylprop-2-yn-1-ol under various stress conditions.

Materials:

-

3-Cyclopropylprop-2-yn-1-ol (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Forced-air stability oven

-

Photostability chamber

-

Calibrated pH meter

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Initial Analysis:

-

Characterize the initial purity and identity of the 3-Cyclopropylprop-2-yn-1-ol sample using HPLC, NMR, and mass spectrometry. This will serve as the time-zero reference.

-

-

Stress Conditions:

-

Thermal Stress: Store aliquots of the compound at elevated temperatures (e.g., 40°C, 60°C) and the recommended storage temperature (4°C) in a controlled oven.

-

Photostability: Expose an aliquot of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) and compare it with a sample stored in the dark.

-

Oxidative Stress: Expose a solution of the compound to a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

-

Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

-

-

Time Points for Analysis:

-

Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

-

Sample Analysis:

-

Analyze each sample by HPLC to determine the remaining concentration of 3-Cyclopropylprop-2-yn-1-ol and to identify and quantify any degradation products.

-

Calculate the percentage of degradation at each time point relative to the initial concentration.

-

-

Data Interpretation:

-

Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

-

Identify the conditions under which the compound is least stable.

-

The following diagram illustrates the workflow for this stability testing protocol.

Caption: Workflow for assessing the stability of 3-Cyclopropylprop-2-yn-1-ol.

Potential Degradation Pathways

Based on the chemical structure of 3-Cyclopropylprop-2-yn-1-ol, several degradation pathways can be hypothesized. Understanding these can aid in the development of robust analytical methods for stability studies.

References

commercial suppliers of 3-Cyclopropylprop-2-yn-1-ol

An In-depth Technical Guide to the Commercial Landscape of 3-Cyclopropylprop-2-yn-1-ol

Introduction

3-Cyclopropylprop-2-yn-1-ol is a valuable chemical building block for researchers and professionals in the field of drug discovery and development. Its unique structure, featuring a strained cyclopropyl ring directly attached to a propargylic alcohol, offers a versatile scaffold for the synthesis of complex molecules. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the alkyne and alcohol functionalities provide reactive handles for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, and synthetic methodologies related to 3-Cyclopropylprop-2-yn-1-ol.

Physicochemical Properties

Key identifiers and properties of 3-Cyclopropylprop-2-yn-1-ol are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 101974-69-0 | PubChem[2] |

| Molecular Formula | C₆H₈O | PubChem[2] |

| Molecular Weight | 96.13 g/mol | PubChem[2] |

| IUPAC Name | 3-cyclopropylprop-2-yn-1-ol | PubChem[2] |

| Synonyms | 3-Cyclopropyl-2-propyn-1-ol, (3-Hydroxy-1-propyn-1-yl)cyclopropane | ChemicalBook[3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharm[4] |

Commercial Suppliers

A number of chemical suppliers offer 3-Cyclopropylprop-2-yn-1-ol, typically with purities suitable for research and development purposes. The following table summarizes a selection of available commercial sources. Please note that availability and packaging may vary.

| Supplier | Purity | Available Quantities |

| Bide Pharmatech Ltd. | 97% | 1g, 5g, 10g |

| Shanghai AlkyneChem Co., Ltd. | 97% | 1000g |

| Aikon International Limited | 95+% | 1g, 5g, 10g |

| Shenzhen Polymeri Biochemical Technology Co., Ltd. | 95%+ | mg, g, kg, ton |

| Career Henan Chemica Co. | 95% | 1g |

| Chengdu Feibo Pharm Technology Co., Ltd | 95%+ | 5g, 50g, 100g, 250g, 500g, 1kg, 5kg |

Representative Synthesis Protocol

While various synthetic routes to 3-Cyclopropylprop-2-yn-1-ol exist, a common and scalable approach involves the alkynylation of cyclopropanecarboxaldehyde. The following protocol is adapted from a detailed procedure for the asymmetric synthesis of the (1R)-enantiomer and can be modified to produce the racemic mixture by omitting the chiral ligand.[5]

Objective: To synthesize (1R)-1-Cyclopropylprop-2-yn-1-ol via an asymmetric alkynylation reaction.

Materials:

-

Reactants: Cyclopropanecarboxaldehyde (≥98%), Trimethylsilylacetylene (≥98%), Zinc trifluoromethanesulfonate (Zn(OTf)₂, ≥98%), (+)-N-Methylephedrine (≥98%), Triethylamine (Et₃N, ≥99.5%), Anhydrous Potassium Carbonate (K₂CO₃, ≥99%).

-

Solvents: Anhydrous Toluene, Anhydrous Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.

-

Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; addition funnel; rotary evaporator; flash chromatography system.

Methodology:

Step 1: Asymmetric Alkynylation

-

To a dry, nitrogen-purged jacketed glass reactor, add (+)-N-methylephedrine and anhydrous toluene.

-

Add zinc trifluoromethanesulfonate (Zn(OTf)₂) in one portion and stir the suspension at room temperature for 1-2 hours to form the catalyst.

-

Add triethylamine followed by trimethylsilylacetylene.

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of cyclopropanecarboxaldehyde in anhydrous toluene over 2-3 hours, maintaining an internal temperature below 5°C.

-

Stir the reaction at 0°C for an additional 12-16 hours. Monitor progress by TLC or GC-MS.[5]

Step 2: Reaction Quench and Work-up

-

Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution at 0°C to quench the reaction.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

Step 3: Deprotection of the Silyl Group

-

Dissolve the crude silyl-protected alcohol in anhydrous methanol.

-

Add anhydrous potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 2-4 hours. Monitor deprotection by TLC or GC-MS.

-

Once complete, filter the solids and concentrate the filtrate under reduced pressure.[5]

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.[5]

Applications in Drug Discovery

The cyclopropyl group is a "bioisostere" for various functional groups and can improve a molecule's pharmacological profile.[6] Compounds like 3-Cyclopropylprop-2-yn-1-ol serve as key starting materials in the generation of compound libraries for screening against biological targets. The alkyne functionality is particularly useful for "click chemistry" reactions and for further elaboration into more complex structures.

The typical workflow for utilizing such a building block in a drug discovery program is outlined below.

Conclusion

3-Cyclopropylprop-2-yn-1-ol is a commercially accessible and synthetically versatile building block with significant potential for applications in medicinal chemistry and materials science. Its unique structural motifs make it an attractive starting point for the development of novel therapeutic agents. The availability of scalable synthetic protocols further enhances its utility for researchers and drug development professionals.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-cyclopropylprop-2-yn-1-ol suppliers & manufacturers in China [chemicalbook.com]

- 4. 101974-69-0|3-Cyclopropylprop-2-yn-1-ol|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Reactivity of Cyclopropyl-Substituted Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl-substituted alkynes are a fascinating class of organic compounds that have garnered significant attention due to their unique reactivity, which stems from the combination of a strained three-membered ring and a reactive triple bond. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of these valuable building blocks in organic synthesis and drug discovery. The inherent ring strain of the cyclopropane moiety, estimated to be around 27.5 kcal/mol, coupled with the π-electron density of the alkyne, gives rise to a diverse array of chemical transformations. These include cycloadditions, rearrangements, and ring-opening reactions, often proceeding with high regio- and stereoselectivity. The cyclopropyl group is a recognized pharmacophore that can enhance the metabolic stability, potency, and other pharmacokinetic properties of drug candidates, making cyclopropyl-substituted alkynes particularly attractive for medicinal chemistry.[1]

Synthesis of Cyclopropyl-Substituted Alkynes

The preparation of cyclopropyl-substituted alkynes can be achieved through several synthetic routes. A common and efficient method involves the dehydrohalogenation of a dihalo-cyclopropyl precursor. For instance, cyclopropylacetylene can be synthesized from cyclopropyl methyl ketone in a two-step process involving dichlorination with phosphorus pentachloride followed by a double dehydrohalogenation using a strong base. However, this method can present challenges in terms of scale-up and overall yield.[2]

An alternative and often higher-yielding process starts from cyclopropane carboxaldehyde, which is condensed with malonic acid to form 3-cyclopropylacrylic acid. Subsequent halogenation and dehydrohalogenation provide the desired cyclopropylacetylene. This multi-step synthesis offers a scalable and economically viable route to the parent compound.[3]

Another versatile method for accessing substituted cyclopropyl alkynes is through the Sonogashira coupling of a terminal cyclopropylacetylene with an aryl or vinyl halide. This palladium-catalyzed cross-coupling reaction is highly efficient and tolerates a wide range of functional groups.[4][5]

Selected Experimental Protocols

Protocol 1: Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne [6]

-

Materials: 5-chloro-1-pentyne, n-butyllithium in cyclohexane, saturated aqueous ammonium chloride solution.

-

Procedure:

-

A solution of 5-chloro-1-pentyne (1.0 equiv) in an appropriate solvent is cooled in an ice bath.

-

n-Butyllithium (2.1 equiv) is added dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, the mixture is heated to reflux for 3 hours.

-

The reaction is then cooled and quenched by the dropwise addition of saturated aqueous ammonium chloride solution, keeping the temperature below 20 °C.

-

The organic layer is separated, and the product is isolated by distillation.

-

Protocol 2: Sonogashira Coupling of 4-Iodotoluene and Trimethylsilylacetylene (Illustrative for Cyclopropylacetylene Coupling) [5]

-

Materials: 4-Iodotoluene (1.0 equiv), trimethylsilylacetylene (or cyclopropylacetylene, 1.2 equiv), Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), triethylamine (solvent and base).

-

Procedure:

-

To a sealed tube under an inert atmosphere, add 4-iodotoluene, Pd(PPh₃)₂Cl₂ and CuI.

-

Add triethylamine and stir for 2 minutes.

-

Add trimethylsilylacetylene via syringe and stir for another 2 minutes.

-

The tube is sealed and heated to 100 °C for 10 hours.

-

After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., hexane).

-

The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

-

Reactivity of Cyclopropyl-Substituted Alkynes

The reactivity of cyclopropyl-substituted alkynes can be broadly categorized into reactions involving the alkyne moiety, the cyclopropane ring, or a concerted transformation of both.

Reactions as Mechanistic Probes

Cyclopropyl alkynes serve as excellent mechanistic probes to differentiate between vinyl radical and ionic intermediates. The outcome of the reaction, specifically the regioselectivity of the cyclopropane ring-opening, is highly dependent on the nature of the intermediate generated adjacent to the cyclopropyl ring.

-

Cationic Pathway: Protonation of the terminal alkyne generates an α-cyclopropyl-substituted vinyl cation. The subsequent ring-opening is directed by the substituent that best stabilizes the resulting positive charge. For example, in the presence of a methoxy group, the ring opens towards this electron-donating group. The rate constants for the ring opening of these vinyl cations are estimated to be very high (10¹⁰–10¹² s⁻¹).[7]

-

Radical Pathway: Addition of a radical to the terminal alkyne forms an α-cyclopropyl-substituted vinyl radical. The regioselectivity of the ensuing ring-opening is governed by the formation of the most stable radical. For instance, a phenyl substituent will direct the ring-opening to generate a stabilized benzylic radical.[7]

Cycloaddition Reactions

Cyclopropyl-substituted alkynes and related structures, such as cyclopropyl ketones, participate in a variety of cycloaddition reactions, providing access to complex cyclic systems.

-

[3+2] Cycloadditions: Aryl cyclopropyl ketones can undergo photoinduced [3+2] cycloadditions with alkynes to form highly substituted cyclopentenes, with yields reported up to 93%.[8] Nickel-catalyzed [3+2] cycloadditions of cyclopropyl ketones with alkynes have also been developed.[9]

-

Metallacycle-Mediated Cross-Coupling: Cyclopropenes can react with alkynes in the presence of titanium complexes to yield densely functionalized vinylcyclopropanes. These reactions can proceed with high regio- and stereoselectivity.[10]

Table 1: Selected [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones [11]

| Entry | Aryl Cyclopropyl Ketone | Olefin | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl cyclopropyl ketone | Methyl methacrylate | 2-Methyl-2-(1-phenyl-3-oxobutyl)cycl... | 85 | >20:1 |

| 2 | 4-Methoxyphenyl cyclopropyl ketone | Methyl methacrylate | 2-Methyl-2-(1-(4-methoxyphenyl)-3-oxobutyl)cycl... | 82 | >20:1 |

| 3 | 4-Chlorophenyl cyclopropyl ketone | Methyl methacrylate | 2-(1-(4-Chlorophenyl)-3-oxobutyl)-2-methylcycl... | 75 | >20:1 |

Rearrangement Reactions

The strained nature of the cyclopropane ring makes cyclopropyl-substituted alkynes and their derivatives susceptible to various rearrangement reactions.

-

Cloke-Wilson Rearrangement: Cyclopropyl ketones can undergo a thermally or catalytically induced rearrangement to form 2,3-dihydrofurans. This reaction is driven by the release of ring strain. The rearrangement can be catalyzed by Brønsted or Lewis acids, as well as organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO).[12][13] A hydrative version of this rearrangement starting from 1-(1-alkynyl)cyclopropyl ketones has also been reported.[14]

-

Gold-Catalyzed Cycloisomerization of Enynes: Enynes containing a cyclopropyl substituent can undergo gold-catalyzed cycloisomerization and ring expansion to afford complex polycyclic structures, such as 2-oxocyclobutyl-cyclopentanes, with high enantioselectivity.[15]

Ring-Opening Reactions

The cleavage of the strained cyclopropane ring is a common reaction pathway for these compounds, which can be initiated by various reagents and catalysts.

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the cyclopropane ring of cyclopropyl ketones can open to form a stabilized carbocation, which is then trapped by a nucleophile. The regioselectivity is governed by the electronic properties of the substituents.[16]

-

Transition Metal-Catalyzed Ring Opening: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones.[16] Nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with organometallic reagents, leading to γ-substituted silyl enol ethers.[16]

Table 2: Regioselectivity in Palladium-Catalyzed Tandem Heck-Ring-Opening of Cyclopropyldiol Derivatives [11]

| Substrate (R¹) | Product Ratio (C₁-C₂ cleavage : C₁-C₃ cleavage) |

| Phenyl | Selective C₁-C₂ cleavage |

| 4-Methoxyphenyl | Selective C₁-C₂ cleavage |

| 4-Chlorophenyl | Selective C₁-C₂ cleavage |

| Methyl | ~1:1 mixture of regioisomers |

Applications in Drug Discovery and Development

The incorporation of the cyclopropyl moiety into drug candidates is a well-established strategy to enhance their pharmacological properties.[12] The rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to increased potency. Furthermore, the C-H bonds of a cyclopropane are stronger than those in acyclic alkanes, which can lead to improved metabolic stability.[1] The alkyne group, on the other hand, is a versatile functional handle for further elaboration, for instance, through "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), or can act as a bioisostere for other functional groups.[17]

The combination of these two functionalities in cyclopropyl-substituted alkynes makes them highly valuable building blocks for the synthesis of complex molecules with potential therapeutic applications.

Conclusion

Cyclopropyl-substituted alkynes exhibit a rich and diverse reactivity profile, making them powerful tools in modern organic synthesis. Their ability to undergo a wide range of transformations, including cycloadditions, rearrangements, and selective ring-openings, provides access to a variety of complex molecular architectures. The unique electronic and steric properties of both the cyclopropane ring and the alkyne functionality contribute to their utility as mechanistic probes and as valuable precursors in the synthesis of biologically active compounds. For researchers in drug discovery, the strategic incorporation of the cyclopropyl-alkyne motif offers a promising avenue for the development of novel therapeutics with improved pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [3+2] cycloaddition reaction of cyclopropyl ketones with alkynes catalyzed by nickel/dimethylaluminum chloride. | Semantic Scholar [semanticscholar.org]

- 10. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]

- 17. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

The Synthesis of 3-Cyclopropylprop-2-yn-1-ol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic methodologies for producing 3-cyclopropylprop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and application in a research and development setting.

Introduction

3-Cyclopropylprop-2-yn-1-ol, a propargylic alcohol, is of significant interest due to the presence of the strained cyclopropyl ring adjacent to a reactive alkyne and a functional hydroxyl group. This combination of functionalities makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers. The primary and most direct synthetic strategy for this molecule involves the C-C bond formation between a cyclopropylacetylene nucleophile and a formaldehyde electrophile.

Primary Synthetic Pathway: Alkynylation of Formaldehyde

The most common and logical approach to the synthesis of 3-cyclopropylprop-2-yn-1-ol is the reaction of a metalated cyclopropylacetylene with formaldehyde. This can be achieved through two principal methods: the use of a lithium acetylide or a Grignard reagent.

-

Lithium Acetylide Route: This method involves the deprotonation of cyclopropylacetylene with a strong organolithium base, typically n-butyllithium (n-BuLi), to form lithium cyclopropylacetylide. This is a highly nucleophilic species that readily attacks the electrophilic carbon of formaldehyde.

-

Grignard Reagent Route: An alternative approach is the formation of a cyclopropylacetylenyl Grignard reagent, for example, by reacting cyclopropylacetylene with a Grignard reagent such as ethylmagnesium bromide. This organomagnesium compound then reacts with formaldehyde.

Formaldehyde itself can be used in different forms, most commonly as paraformaldehyde, a solid polymer of formaldehyde. Paraformaldehyde can be added directly to the reaction mixture, or it can be depolymerized by heating to provide gaseous formaldehyde, which is then bubbled through the solution of the organometallic reagent. The latter method can sometimes lead to higher yields but requires a more specialized experimental setup.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a two-step process: the synthesis of the key intermediate, cyclopropylacetylene, followed by its reaction with formaldehyde.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Cyclopropylprop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-cyclopropylprop-2-yn-1-ol from cyclopropylacetylene. 3-Cyclopropylprop-2-yn-1-ol is a valuable propargylic alcohol building block in organic synthesis, particularly for the introduction of the cyclopropylethynyl moiety in the development of novel therapeutic agents and complex organic molecules. The protocol described herein involves the hydroxymethylation of cyclopropylacetylene via nucleophilic addition to formaldehyde, a robust and scalable method.

Introduction

Cyclopropyl-containing scaffolds are of significant interest in medicinal chemistry due to their unique conformational and electronic properties, which can positively influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Cyclopropylacetylene, a key starting material, is a precursor in the synthesis of various pharmaceuticals, including the antiretroviral drug Efavirenz.[3][4] The synthesis of functionalized cyclopropylacetylene derivatives, such as 3-cyclopropylprop-2-yn-1-ol, provides versatile intermediates for further molecular elaboration.

The described synthetic method is based on the well-established reactivity of terminal alkynes. The acidic proton of cyclopropylacetylene can be readily removed by a strong base to form a potent nucleophile, which subsequently reacts with an electrophile. In this protocol, formaldehyde serves as the electrophilic C1 source to install the hydroxymethyl group.

Applications

3-Cyclopropylprop-2-yn-1-ol is a versatile intermediate with potential applications in several areas of chemical research and drug development:

-

Medicinal Chemistry: It serves as a key building block for the synthesis of complex molecules with potential therapeutic activity. The cyclopropyl and propargylic alcohol functionalities offer multiple points for diversification.

-

Organic Synthesis: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and click reactions (azide-alkyne Huisgen cycloaddition), enabling the construction of more complex molecular architectures.[3]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of the cyclopropyl moiety can enhance the biological activity of agrochemicals.

Experimental Protocol: Synthesis of 3-Cyclopropylprop-2-yn-1-ol

This protocol details the hydroxymethylation of cyclopropylacetylene using a lithium acetylide intermediate and paraformaldehyde as the formaldehyde source.

Materials and Equipment:

-

Two-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen inlet

-

Low-temperature thermometer

-

Addition funnel

-

Standard glassware for workup and purification

-

Cyclopropylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde, anhydrous

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-